![molecular formula C18H19BrN2O2 B4792187 N-(4-bromophenyl)-4-(pentanoylamino)benzamide](/img/structure/B4792187.png)
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(pentanoylamino)benzamide, also known as BPN or BPN14770, is a small molecule drug that has shown promising results in various scientific research studies. BPN belongs to the class of compounds known as benzamide derivatives that have been extensively studied for their therapeutic potential in various neurological disorders.
Mécanisme D'action
N-(4-bromophenyl)-4-(pentanoylamino)benzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, N-(4-bromophenyl)-4-(pentanoylamino)benzamide increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The PKA pathway is involved in various cellular processes such as synaptic plasticity, gene expression, and cell survival. N-(4-bromophenyl)-4-(pentanoylamino)benzamide has also been shown to modulate the activity of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(pentanoylamino)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(4-bromophenyl)-4-(pentanoylamino)benzamide increases the levels of cAMP and activates the PKA pathway, which in turn enhances synaptic plasticity and cognitive function. N-(4-bromophenyl)-4-(pentanoylamino)benzamide also reduces the levels of amyloid beta, a toxic protein that accumulates in the brains of Alzheimer's disease patients. N-(4-bromophenyl)-4-(pentanoylamino)benzamide has also been shown to reduce anxiety-like behavior and enhance social behavior in animal models of autism spectrum disorder.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-4-(pentanoylamino)benzamide has several advantages for lab experiments. N-(4-bromophenyl)-4-(pentanoylamino)benzamide is a small molecule drug that can easily cross the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the brain. N-(4-bromophenyl)-4-(pentanoylamino)benzamide is also selective for PDE4D, which reduces the risk of off-target effects. However, N-(4-bromophenyl)-4-(pentanoylamino)benzamide has some limitations for lab experiments. N-(4-bromophenyl)-4-(pentanoylamino)benzamide is a synthetic compound that requires advanced organic chemistry techniques and equipment for synthesis. N-(4-bromophenyl)-4-(pentanoylamino)benzamide is also expensive to produce, which may limit its availability for research studies.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-(pentanoylamino)benzamide. One direction is to investigate the therapeutic potential of N-(4-bromophenyl)-4-(pentanoylamino)benzamide in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to study the long-term effects of N-(4-bromophenyl)-4-(pentanoylamino)benzamide on cognitive function and behavior. Additionally, future studies could investigate the safety and efficacy of N-(4-bromophenyl)-4-(pentanoylamino)benzamide in clinical trials with human subjects. Overall, N-(4-bromophenyl)-4-(pentanoylamino)benzamide has significant potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its mechanisms of action and therapeutic effects.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(pentanoylamino)benzamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, autism spectrum disorder, and fragile X syndrome. N-(4-bromophenyl)-4-(pentanoylamino)benzamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in preclinical studies. N-(4-bromophenyl)-4-(pentanoylamino)benzamide has also been shown to reduce amyloid beta levels, a hallmark of Alzheimer's disease, in animal models. These findings suggest that N-(4-bromophenyl)-4-(pentanoylamino)benzamide has significant potential as a therapeutic agent for various neurological disorders.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(pentanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-4-17(22)20-15-9-5-13(6-10-15)18(23)21-16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXTZBYREJNPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.